molecular formula C19H19F2NO4S B2405930 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 2034572-47-7

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No.: B2405930
CAS No.: 2034572-47-7
M. Wt: 395.42
InChI Key: LFASYSLPMOIRIC-UHFFFAOYSA-N
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Description

“N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide” typically involves multiple steps, including the formation of the benzamide core, introduction of the cyclopropyl and phenylethyl groups, and the addition of the difluoromethylsulfonyl group. Common reagents and conditions might include:

    Formation of Benzamide Core: This can be achieved through the reaction of a benzoic acid derivative with an amine under dehydrating conditions.

    Introduction of Cyclopropyl and Phenylethyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Addition of Difluoromethylsulfonyl Group: This step might involve the use of difluoromethylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The difluoromethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzamide group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide” would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)benzamide
  • N-(2-cyclopropyl-2-hydroxyethyl)benzamide
  • N-(2-hydroxy-2-phenylethyl)-2-(methylsulfonyl)benzamide

Uniqueness

“N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide” is unique due to the presence of the difluoromethylsulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(difluoromethylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4S/c20-18(21)27(25,26)16-9-5-4-8-15(16)17(23)22-12-19(24,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,18,24H,10-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFASYSLPMOIRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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